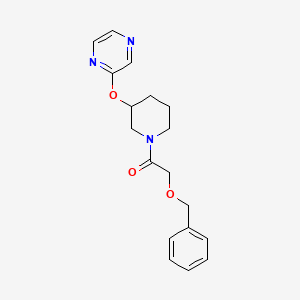

2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-phenylmethoxy-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c22-18(14-23-13-15-5-2-1-3-6-15)21-10-4-7-16(12-21)24-17-11-19-8-9-20-17/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVMUAKPOZRQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with an appropriate reagent to form the benzyloxy group.

Introduction of the Pyrazin-2-yloxy Group: This step involves the reaction of pyrazine with an appropriate reagent to introduce the pyrazin-2-yloxy group.

Formation of the Piperidin-1-yl Group: This step involves the reaction of piperidine with an appropriate reagent to form the piperidin-1-yl group.

Coupling Reactions: The final step involves coupling the intermediate compounds formed in the previous steps to yield the target compound.

Industrial Production Methods

Industrial production methods for 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form corresponding reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves several key steps:

- Formation of the Piperidine Ring : This is typically achieved through cyclization reactions involving an appropriate amine and a dihalide under basic conditions.

- Introduction of the Pyrazine Moiety : A nucleophilic substitution reaction introduces the pyrazine ring to the piperidine structure.

- Attachment of the Benzyloxy Group : The final step involves adding the benzyloxy group to complete the synthesis.

The compound's molecular formula is , with a molecular weight of approximately 288.35 g/mol. Its structure contributes to its unique electronic and steric properties, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing pyrazine moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

Studies on related compounds reveal promising anticancer properties. Pyrazole derivatives have demonstrated activity against cancer cell lines by targeting pathways involved in tumor growth and metastasis. Notably, certain derivatives have inhibited critical proteins such as BRAF(V600E) and EGFR, which play pivotal roles in various cancers. The potential for 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone to act as a lead compound in anticancer drug discovery is noteworthy.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of pyrazine derivatives found that compounds with similar structures to 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Research

In preclinical trials, derivatives resembling this compound were tested against various cancer cell lines. The findings suggested that these compounds could inhibit tumor growth effectively, particularly in models expressing BRAF mutations. This highlights the potential role of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone as a candidate for further development in cancer therapeutics .

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular function. The exact mechanism of action depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table and discussion highlight key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Core Modifications :

- Piperidine Substitution: The target compound and its analogs share a piperidine ring, but substitution patterns vary. For example, the patent compound in incorporates a pyranone ring fused to the piperidine, which likely enhances rigidity and target binding compared to the ethanone core of the target molecule.

- Heterocyclic Moieties: The tetrazole derivatives replace the pyrazine group with a tetrazole ring, known for its metabolic resistance and hydrogen-bonding capacity.

Electronic and Steric Effects :

- The 4-chlorophenoxy group in the chlorophenoxy analog introduces electron-withdrawing effects, which could modulate reactivity in electrophilic aromatic substitution reactions.

- The methanesulfonylphenyl group in the patent compound adds polarity, likely improving aqueous solubility compared to the benzyloxy group in the target compound.

Biologische Aktivität

2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula: C₁₈H₂₁N₃O₃

- Molecular Weight: 327.4 g/mol

- CAS Number: 2034228-06-1

The biological activity of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is primarily attributed to its interaction with specific molecular targets. The compound may influence various signaling pathways by binding to receptors or enzymes, thereby altering cellular functions. The exact mechanism can vary depending on the biological context and the specific targets involved.

Biological Activities

Research indicates that compounds with similar structures, particularly those containing the benzoylpiperidine fragment, exhibit a range of biological activities including:

- Anticancer Activity: The benzoylpiperidine motif is noted for its presence in numerous anticancer agents. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and ovarian cancers, with IC₅₀ values ranging from 19.9 to 75.3 µM .

- Neuroprotective Effects: Compounds with this structure have been investigated for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Properties: Some derivatives demonstrate activity against bacterial strains, suggesting potential applications in treating infections.

Antiproliferative Activity

A study focused on a related compound (benzoylpiperidine derivative) demonstrated significant antiproliferative effects on human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3). The lead compound exhibited an IC₅₀ of 19.9 µM against MDA-MB-231 cells, indicating promising anticancer potential .

Structure-Activity Relationship (SAR)

The structure of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone allows for modifications that can enhance its biological activity. Research has shown that small changes in the chemical structure can lead to significant differences in potency and selectivity towards specific biological targets .

Comparative Analysis of Similar Compounds

| Compound Name | IC₅₀ Value (µM) | Biological Activity |

|---|---|---|

| Benzoylpiperidine Derivative 18 | 19.9 | Antiproliferative (breast cancer) |

| Benzoylpiperidine Derivative 20 | 0.08 | Selective MAGL inhibitor |

| Pyrazine-based Compound X | >10 | Non-selective |

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, and how is structural confirmation achieved?

Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example, benzyloxy groups can be introduced via benzylation of hydroxyl intermediates, while pyrazine rings may be functionalized through SNAr (nucleophilic aromatic substitution) reactions . Structural confirmation relies on spectroscopic methods:

- FTIR : Validates functional groups (e.g., carbonyl at ~1700 cm⁻¹, ether linkages at ~1200 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirms regiochemistry and connectivity. For instance, the piperidinyl proton environment (δ 3.0–4.0 ppm) and pyrazinyl protons (δ 8.0–9.0 ppm) are critical .

- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Assesses purity (>95% peak area at 254 nm is typical) .

Advanced: How can reaction conditions be optimized to improve yield and purity in derivatives of this compound?

Answer:

Yield optimization requires balancing solvent polarity, temperature, and catalysts. For example:

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SNAr reactions, while dichloromethane may improve coupling efficiency .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate cross-couplings, but ligand choice (e.g., Xantphos) impacts regioselectivity .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive steps, while reflux may accelerate slower transformations.

Purity : Use gradient HPLC to monitor intermediates and TLC (silica gel, UV visualization) for real-time reaction tracking .

Basic: What biological activities are observed in structurally related compounds, and how might these inform pharmacological studies?

Answer:

Pyrazine and piperidine derivatives exhibit diverse activities:

- Antioxidant/Anti-inflammatory : Analogous compounds (e.g., 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone) show radical scavenging and COX-2 inhibition .

- Anticancer/Antimicrobial : Pyrazoline derivatives with benzofuran or trimethoxyphenyl groups demonstrate cytotoxic effects via kinase inhibition .

Pharmacological Profiling : Prioritize assays like: - In vitro cytotoxicity (MTT assay).

- Enzyme inhibition (e.g., COX-2, EGFR kinases).

- ADMET profiling (e.g., microsomal stability).

Advanced: How should researchers address discrepancies between elemental analysis and spectroscopic purity data?

Answer:

Discrepancies (e.g., C/H/N deviations >0.3%) may indicate impurities or hydration:

- Methodological Reconciliation :

- Repeat elemental analysis under dry conditions to exclude moisture.

- Combine HPLC-MS to identify co-eluting impurities (e.g., diastereomers).

- Use preparative TLC or column chromatography to isolate minor components for further characterization .

- Case Study : A derivative with theoretical C:72.85% but observed C:72.95% required recrystallization from ethyl acetate/hexane to remove trace solvents .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Based on analogs (e.g., piperidin-1-yl methanones):

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential respiratory irritation (Risk Code: 36/37/38) .

- Storage : Store at 4°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced: How can structural analogs guide SAR (Structure-Activity Relationship) studies for this compound?

Answer:

- Pyrazine Modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the pyrazinyl position enhances metabolic stability .

- Piperidine Substitution : Replacing the benzyloxy group with bulkier substituents (e.g., 3,4-dimethoxybenzyl) improves blood-brain barrier penetration in CNS-targeted analogs .

- Case Study : A derivative with 4-fluoro substitution showed 3-fold higher COX-2 inhibition than the parent compound, highlighting the role of electronegativity in binding .

Basic: What analytical techniques resolve contradictions between NMR and HPLC purity assessments?

Answer:

- NMR Purity : Detects non-UV-active impurities (e.g., salts, deuterated solvents).

- HPLC Limitations : May miss structurally similar isomers.

Integrated Approach :

Use 2D NMR (COSY, HSQC) to confirm signal assignments and rule out diastereomers.

Pair HPLC with charged aerosol detection (CAD) for non-UV-active contaminants .

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?

Answer:

- Intermediate Stabilization : Protect labile groups (e.g., -OH as tert-butyldimethylsilyl ethers).

- Catalytic Efficiency : Screen Pd/Cu ratios in cross-couplings to minimize homocoupling byproducts.

- Case Study : A 78% yield was achieved for a fluorinated analog by replacing THF with DMF in the final coupling step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.